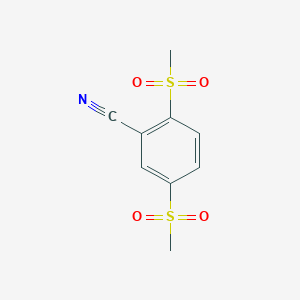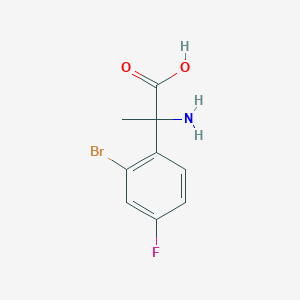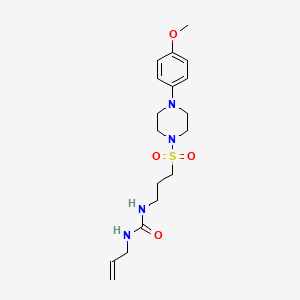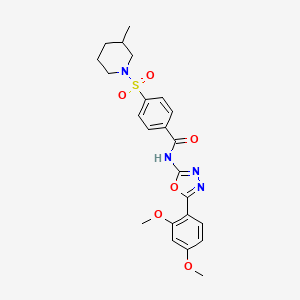![molecular formula C28H33F3N6O2 B2626181 2-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl N,N-dimethylcarbamate CAS No. 2097934-69-3](/img/structure/B2626181.png)
2-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl N,N-dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl N,N-dimethylcarbamate” is a complex organic molecule. It has a CAS Number of 215434-37-0 and a molecular weight of 275.27 . The IUPAC name for this compound is 2-{4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}ethanol .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 275.27 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- A study reported the synthesis of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, showing antimicrobial activity against various bacteria and fungi. This research highlights the potential of these compounds in developing new antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012).
Antitubercular Activity
- Novel fluoroquinolones with the substitution of piperazin-1-yl at the 4th position of piperazine were synthesized and evaluated in vivo against Mycobacterium tuberculosis, demonstrating comparable activity to sparfloxacin. This indicates the compound's potential role in tuberculosis treatment (Shindikar & Viswanathan, 2005).
Anti-Proliferative and Antitumor Activity
The synthesis of mefloquine derivatives and their evaluation against M. tuberculosis showed significant anti-tubercular activities. This suggests their utility in designing new antitubercular agents (Wardell, Souza, Wardell, & Lourenço, 2011).
Indoloquinoline–piperazine hybrids and their ruthenium- and osmium-arene complexes were prepared and evaluated for antitumor activities, demonstrating the influence of the metal-binding site on cytotoxicity. This research underscores the importance of structural modifications in enhancing antitumor efficacy (Filak et al., 2014).
Antimalarial Activity
- A study on N,N-bis(trifluoromethylquinolin-4-yl)diamino alkanes synthesized a series of compounds with potential antimalarial activity, highlighting the role of trifluoromethyl groups and diaminoalkyl chains in enhancing antimalarial efficacy (Kgokong et al., 2008).
Serotonin Receptor Antagonists
- Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones were identified as high-affinity ligands for the 5-HT6 receptor, with one compound showing significant affinity and selectivity, pointing to therapeutic applications in neurological disorders (Park et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
[2-[[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]quinolin-8-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33F3N6O2/c1-34(2)27(38)39-24-5-3-4-20-6-8-22(33-26(20)24)19-35-12-10-23(11-13-35)36-14-16-37(17-15-36)25-9-7-21(18-32-25)28(29,30)31/h3-9,18,23H,10-17,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTSLXGMHZYMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC2=C1N=C(C=C2)CN3CCC(CC3)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2626099.png)

![N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2626102.png)
![N-(4-chlorophenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2626103.png)


![8-(5-Fluoropyridine-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2626106.png)



![2-[benzyl(phenyl)amino]-N-(1-cyanoethyl)acetamide](/img/structure/B2626111.png)


![3-Butyl-8-(2-furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2, 4-dione](/img/no-structure.png)